Methyl 4-Iodo-3-methylbenzoate Methyl 4-Iodo-3-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 5471-81-8
VCID: VC21173109
InChI: InChI=1S/C9H9IO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)OC)I
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

Methyl 4-Iodo-3-methylbenzoate

CAS No.: 5471-81-8

Cat. No.: VC21173109

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Iodo-3-methylbenzoate - 5471-81-8

Specification

CAS No. 5471-81-8
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name methyl 4-iodo-3-methylbenzoate
Standard InChI InChI=1S/C9H9IO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Standard InChI Key HCSGWQGKCVQIRM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)OC)I
Canonical SMILES CC1=C(C=CC(=C1)C(=O)OC)I

Introduction

Chemical Identity and Structure

Methyl 4-Iodo-3-methylbenzoate (CAS No. 5471-81-8) is an aromatic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07. Structurally, it consists of a benzoic acid core where the hydrogen atom at the para position (4-position) is replaced by an iodine atom, with a methyl group at the meta position (3-position), and the carboxyl group is esterified with methanol . This particular substitution pattern grants the molecule distinctive chemical properties and reactivity.

The compound is known by several synonyms including:

  • Methyl 4-iodo-m-toluate

  • 4-Iodo-m-toluic acid methyl ester

  • Benzoic acid, 4-iodo-3-methyl-, methyl ester

  • 2-Iodo-5-(methoxycarbonyl)toluene

Physical and Chemical Properties

Methyl 4-Iodo-3-methylbenzoate possesses characteristic physical and chemical properties that make it suitable for various applications in research and industry. These properties are summarized in the table below:

PropertyValue
Melting point59-62°C
Boiling point106°C at 4mmHg
Density1.666±0.06 g/cm³ (Predicted)
Physical formPowder to crystal
ColorWhite to light yellow or light orange
SolubilitySlightly soluble in methanol
SensitivityLight sensitive

The compound should be stored in a dark place, sealed in dry conditions at room temperature to maintain its stability and prevent degradation through exposure to light or moisture .

Synthesis Methods and Preparation

Laboratory Synthesis

Methyl 4-Iodo-3-methylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-methylbenzoate using iodine in the presence of an appropriate oxidizing agent. The reaction typically proceeds under mild conditions to yield the desired product with high purity.

Another synthetic route involves the esterification of 4-iodo-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The parent acid (4-iodo-3-methylbenzoic acid) can be prepared from 4-amino-3-methylbenzonitrile through a diazotization reaction followed by treatment with potassium iodide .

Industrial Production

In industrial settings, the production of Methyl 4-Iodo-3-methylbenzoate often employs continuous flow reactors to ensure consistent quality and yield. The process may include several purification steps such as recrystallization or distillation to achieve the desired purity levels required for commercial applications.

Chemical Reactivity and Reactions

Methyl 4-Iodo-3-methylbenzoate demonstrates versatile chemical reactivity, participating in various organic reactions that make it valuable in synthetic organic chemistry.

Substitution Reactions

The iodine atom at the para position is particularly reactive toward nucleophilic substitution reactions. Under appropriate conditions, this iodine can be replaced by various nucleophiles, including amines, thiols, and other functional groups. This reactivity is extensively utilized in the synthesis of complex organic molecules.

Ester Hydrolysis

The methyl ester group can undergo hydrolysis under basic or acidic conditions to yield 4-iodo-3-methylbenzoic acid. This reaction is often a key step in synthetic pathways where the carboxylic acid functionality is required for further transformations.

Reduction Reactions

The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. This transformation provides access to 4-iodo-3-methylbenzyl alcohol, which serves as an important intermediate in various synthetic sequences.

Cross-Coupling Reactions

Applications in Scientific Research

Pharmaceutical Synthesis

Methyl 4-Iodo-3-methylbenzoate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its reactivity profile, particularly the presence of the iodine atom, makes it valuable for developing anti-inflammatory and analgesic drugs. Additionally, the compound and its derivatives have been investigated for their potential as immunosuppressant agents, particularly in the development of novel colchicine-derived compounds .

Organic Synthesis

The compound plays a significant role as a building block in organic synthesis, enabling the creation of complex organic molecules through selective functionalization. The iodine substituent serves as a handle for further modifications, particularly in palladium-catalyzed cross-coupling reactions that are extensively used in medicinal chemistry and material science .

Agrochemical Research

Methyl 4-Iodo-3-methylbenzoate has found applications in agrochemical research, contributing to the development of new pesticides and herbicides. Its unique substitution pattern provides a foundation for creating compounds with improved efficacy and environmental profiles compared to existing products .

Polymer Chemistry

Biological Activity

Antimicrobial Properties

Research indicates that Methyl 4-Iodo-3-methylbenzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus flavus. This antifungal efficacy suggests potential applications in treating fungal infections, particularly in immunocompromised patients where such infections are prevalent.

Comparison with Similar Compounds

Methyl 4-Iodo-3-methylbenzoate belongs to a family of substituted benzoic acid esters, each with distinct properties and applications. Understanding the similarities and differences between these compounds provides valuable insights into their relative utility in various applications.

Structural Analogs

Several structural analogs of Methyl 4-Iodo-3-methylbenzoate exist, including:

  • Methyl 3-Iodo-4-methylbenzoate: A positional isomer with different chemical reactivity

  • Methyl 4-Iodobenzoate: Lacks the methyl group at the meta position

  • Methyl 2-Iodo-5-methylbenzoate: Another positional isomer with different reactivity patterns

Comparative Reactivity

The specific substitution pattern in Methyl 4-Iodo-3-methylbenzoate imparts distinct reactivity that differentiates it from its structural analogs. The presence of both iodine and methyl groups at specific positions allows for selective functionalization, making it particularly valuable in synthetic applications where regioselectivity is crucial.

Metabolic Pathways

In biological systems, Methyl 4-Iodo-3-methylbenzoate may act as a prodrug, releasing the active compound upon metabolic conversion. The iodine atom can facilitate the formation of reactive intermediates, which interact with specific molecular targets, such as enzymes or receptors, to exert biological effects. This metabolic behavior distinguishes it from similar compounds and contributes to its unique biological profile.

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